![molecular formula C12H16BBrO2 B067104 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 166821-88-1](/img/structure/B67104.png)
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Descripción general
Descripción
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound with potential utility in fine organic synthesis due to its unique structure and properties. It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further linked to a dioxaborinane ring containing two methyl groups.
Synthesis Analysis
The synthesis of this compound involves bromination of o-methylphenylboronic acid with NBS in anhydrous carbon tetrachloride, followed by esterification with 1,3-propanediol in toluene at reflux, resulting in a 94% yield. An alternative synthesis pathway involves the preparation of 2,2-dimethylpropane-1,3-diyl o-tolylboronate via heating 2,4,6-o-tolyl-boroxin and 2,2-dimethyl-1,3-propanediol in toluene at reflux with azeotropic removal of water. Subsequent bromination with NBS in anhydrous carbon tetrachloride yields the target compound in a 95% yield (Yong Chu, C. Dai, Binghe Wang, 2010).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been studied using 1H and 13C NMR spectroscopy along with X-ray diffraction. These studies reveal that such molecules typically adopt a chair conformation with the substituents (such as phenyl or bromomethyl groups) in equatorial orientations. This conformational stability is significant for the compound's chemical reactivity and interactions (S. Khazhiev et al., 2018).
Aplicaciones Científicas De Investigación
Chu, Dai, and Wang (2010) detailed the synthesis and physical properties of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane and similar compounds. They highlighted their solubility in common organic solvents and provided methods for their preparation, including bromination and esterification processes. The compounds were reported as stable under normal pressures and ambient temperature but sensitive to moisture, transforming into free boronic acid upon exposure to water (Chu, Dai, & Wang, 2010).
Emsley, Freeman, Bates, and Hursthouse (1989) studied a 1,3,2-dioxaborinane compound exhibiting unusual hydrolytic stability and revealed its nearly planar ring structure through X-ray crystallography. This finding is significant for understanding the chemical behavior and potential applications of these compounds in various fields (Emsley, Freeman, Bates, & Hursthouse, 1989).
Kuznetsov, Alekseeya, and Gren (1996) explored the reaction of a related 1,3,2-dioxaborinane compound with acetonitrile, yielding dihydrooxazine derivatives. The study discussed the transformation mechanism, which is crucial for understanding the reactivity of these compounds in organic synthesis (Kuznetsov, Alekseeya, & Gren, 1996).
Weener, Versleijen, Meetsma, Hoeve, and Leusen (1998) synthesized chiral isocyanomethylphosphonate synthons using a 1,3,2-dioxaphosphorinane framework. This research contributes to the development of new chiral compounds with potential applications in asymmetric synthesis and pharmaceuticals (Weener et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRRKYYMYMEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



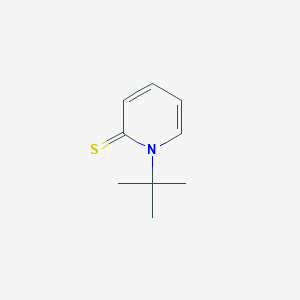
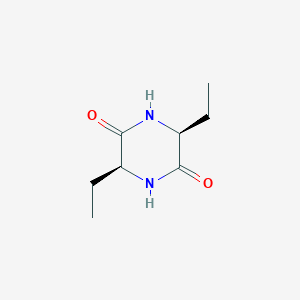
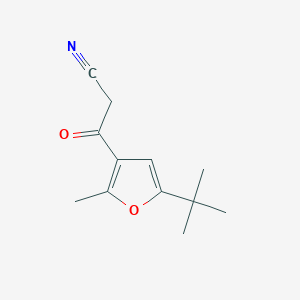
![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
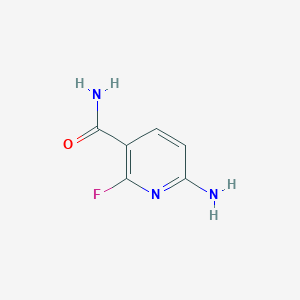
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
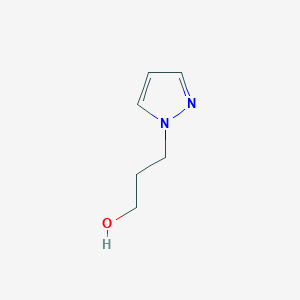

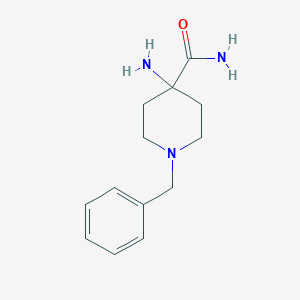


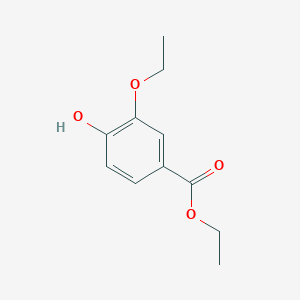
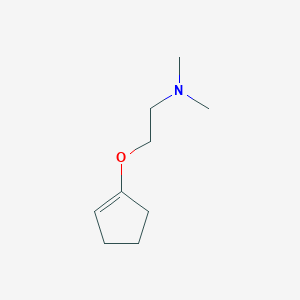
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)